![molecular formula C24H32N4O2 B125781 4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione CAS No. 142336-22-9](/img/structure/B125781.png)
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione, commonly known as QBDP or QNBP, is a chemical compound that has been extensively studied for its potential use in scientific research. QBDP is a piperidine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of QBDP involves its interaction with several receptors in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. QBDP has also been found to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. The interaction of QBDP with these receptors has been studied extensively, and it has been found to have a complex mechanism of action.
Efectos Bioquímicos Y Fisiológicos
QBDP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood and motivation. QBDP has also been found to decrease the release of serotonin in the brain, which can reduce anxiety and improve cognition. QBDP has been studied extensively in animal models, and it has been found to have a dose-dependent effect on behavior and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QBDP has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and interact with receptors in the brain. It has a high affinity for several receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. QBDP has also been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments.
However, QBDP also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. QBDP also has a complex mechanism of action, which can make it difficult to interpret the results of experiments. Finally, QBDP is a synthetic compound, which can make it difficult to extrapolate the results of experiments to humans.
Direcciones Futuras
There are several future directions for research on QBDP. One direction is to study its potential use in the treatment of depression, anxiety, and addiction. QBDP has shown promising results in animal models, and further research is needed to determine its potential efficacy in humans. Another direction is to study its mechanism of action in more detail. QBDP has a complex mechanism of action, and further research is needed to fully understand how it interacts with receptors in the brain. Finally, future research should focus on developing more potent and selective derivatives of QBDP, which can be used as tools for studying the role of specific receptors in the brain.
Métodos De Síntesis
The synthesis of QBDP involves several steps, including the reaction of 4-quinolin-2-ylpiperazine with 4-bromo-1-butene, followed by the reaction of the resulting product with 4,4-dimethyl-2,6-piperidinedione. The final product is obtained after purification through column chromatography. The synthesis of QBDP has been reported in several research papers, and the procedure has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
QBDP has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. QBDP has been found to have an affinity for several receptors, including dopamine, serotonin, and adrenergic receptors. It has been used to study the role of these receptors in various physiological and pathological conditions, such as depression, anxiety, and addiction.
Propiedades
Número CAS |
142336-22-9 |
|---|---|
Nombre del producto |
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
Fórmula molecular |
C24H32N4O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H32N4O2/c1-24(2)17-22(29)28(23(30)18-24)12-6-5-11-26-13-15-27(16-14-26)21-10-9-19-7-3-4-8-20(19)25-21/h3-4,7-10H,5-6,11-18H2,1-2H3 |
Clave InChI |
BMDBAQIDESDSEP-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)C |
SMILES canónico |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)C |
Sinónimos |
4,4-dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6- dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
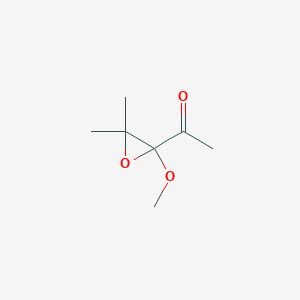
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
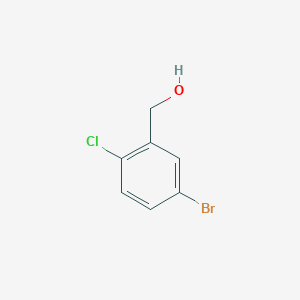
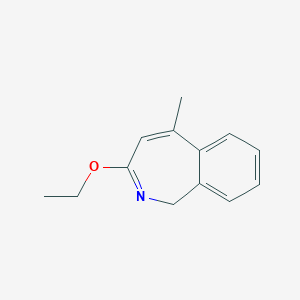
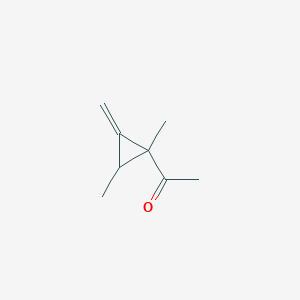
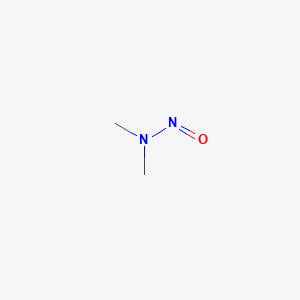
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)

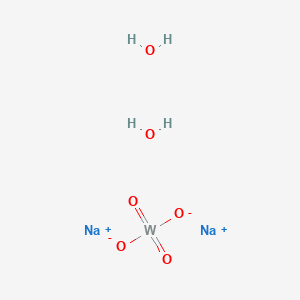
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)